benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Description
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Properties
IUPAC Name |
benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTCRIXOKNGTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Carbamates are generally known to interact with enzymes such as acetylcholinesterase.
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings.
Biological Activity
Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆N₄O₃
- Molecular Weight : 276.29 g/mol
- CAS Number : 2098070-82-5
The compound contains a triazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals. The presence of the hydroxymethyl group enhances its reactivity and potential for further modifications.
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 250 µg/mL |
| Escherichia coli | Moderate | 250 µg/mL |
| Candida albicans | Moderate | 250 µg/mL |
These findings suggest that the compound exhibits moderate antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A study focused on azole derivatives highlighted the multitargeting capabilities of related compounds against breast cancer cells. The mechanism of action is thought to involve the inhibition of critical pathways involved in cancer cell proliferation and survival.
Case Study: Breast Cancer Cell Lines
- Cell Lines Tested : MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
This indicates that derivatives similar to this compound may possess anticancer properties worth further investigation .
The triazole ring is associated with various biological activities due to its ability to interact with biological macromolecules. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : By acting as a competitive inhibitor in enzymatic pathways.
- Disruption of Cell Membranes : Affecting microbial integrity and leading to cell death.
Research Findings
A comprehensive review of literature reveals that this compound may serve as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
